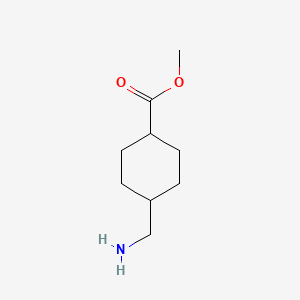
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” has been confirmed by 1H-NMR Spectrum . This technique allows scientists to determine the structure of a molecule by observing the magnetic properties of certain atomic nuclei.科学的研究の応用
Medicinal Chemistry and Drug Development
Studies in medicinal chemistry have explored derivatives of 4-aminomethylcyclohexanecarboxylic acid, focusing on antiplasmin drugs. For instance, Isoda and Yamaguchi (1980) synthesized and analyzed various isomers of 4-aminomethyl-1, 2-cyclohexanedicarboxylic acid and 4-aminomethyl-2-carboxymethylcyclohexanecarboxylic acid, determining their configurations and preferred conformations. They found that certain isomers demonstrated potent antiplasmin activity, contributing to the development of antifibrinolytic agents (Isoda & Yamaguchi, 1980).
Synthesis and Chemical Characterization
G. Ishmuratov et al. (2012) developed a modified synthesis method for a biologically active derivative of methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylate. This synthesis involved sequential 1,4-conjugate addition and ozonolysis-reduction, illustrating advanced methods in organic synthesis and chemical characterization of cyclohexanecarboxylate derivatives (Ishmuratov et al., 2012).
Molecular Conformation Studies
Molecular conformation studies, such as those conducted by Yanaka et al. (1981), have examined the structures of 4-aminomethyl-1-cyclohexanecarboxylic acids. Utilizing NMR and molecular orbital methods, these studies provide insights into the zwitterionic forms and preferred conformations of these compounds in aqueous solutions, contributing to a better understanding of their chemical properties and potential interactions (Yanaka et al., 1981).
Enantioselective Synthesis
The enantioselective synthesis of related compounds has been a focus of research, exemplified by the work of C. Campbell et al. (2009), who described the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This synthesis involved key steps like iodolactamization, showcasing the complexity and precision required in producing specific enantiomers for potential therapeutic uses (Campbell et al., 2009).
Antiradical and Antimicrobial Properties
Investigations into the antiradical and antimicrobial properties of sulfonamide-derived esters of cyclohexanecarboxylic acid, like those conducted by Danish et al. (2019), demonstrate the potential biomedical applications of these compounds. Their research included DFT studies, enzyme inhibition evaluations, and antibacterial assessments, contributing to the understanding of these compounds' biological activities (Danish et al., 2019).
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate" . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
As for future directions, “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is currently used for R&D purposes . Its future applications will likely depend on the results of ongoing and future research studies. It’s important to note that it is not intended for medicinal, household or other uses .
特性
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXHHAVJIMVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methylbut-2-enamide](/img/structure/B2911887.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2911888.png)
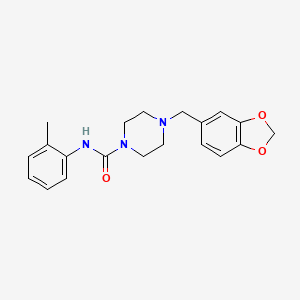
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2911892.png)

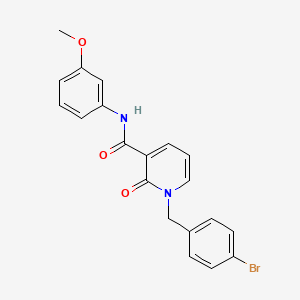
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911897.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2911898.png)
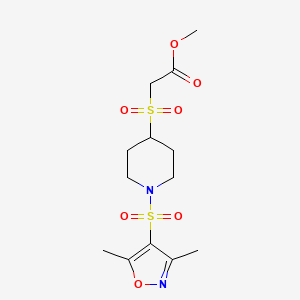
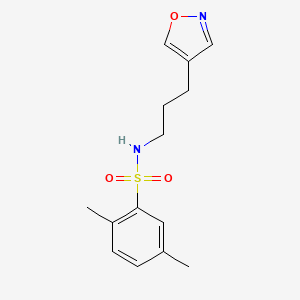
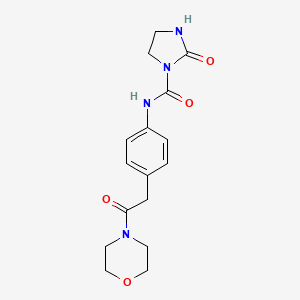
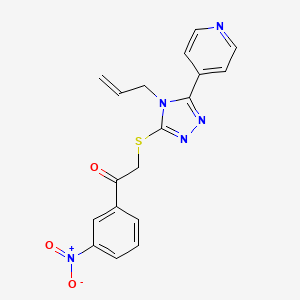
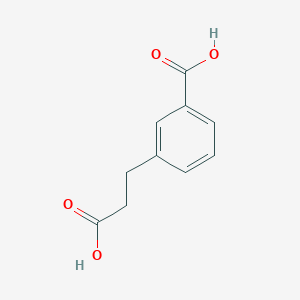
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2911908.png)